molecular formula C21H22O5 B12298111 5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Cat. No.: B12298111
M. Wt: 354.4 g/mol
InChI Key: OSVQFBUNCMAMER-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one is a naturally occurring organic compound. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one typically involves the use of flavonoid precursors. One common method is the cyclization of appropriate chalcones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound can involve extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction and steam distillation, where the compound is isolated from plant materials. Chemical synthesis on an industrial scale may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted derivatives.

Scientific Research Applications

5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one has been extensively studied for its scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Diosmetin: Another flavonoid with similar structure and biological activities.

    Luteolin: Known for its strong antioxidant and anti-inflammatory properties.

    Apigenin: Exhibits anticancer and anti-inflammatory effects.

Uniqueness

5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its prenylated side chain enhances its lipophilicity and cellular uptake, making it more effective in certain biological contexts compared to its non-prenylated counterparts .

Properties

IUPAC Name

5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVQFBUNCMAMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.